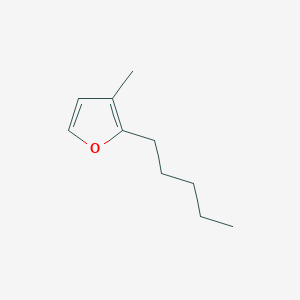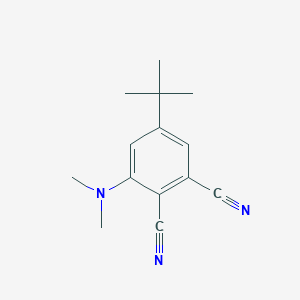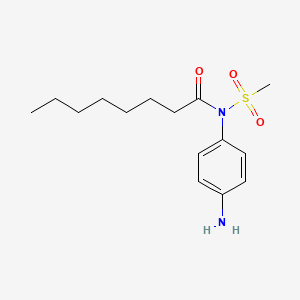
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
The synthesis of 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an amine with a nitrile in the presence of a catalyst can lead to the formation of the triazole ring. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while substitution reactions can introduce different functional groups into the triazole ring .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored as a potential therapeutic agent for various diseases. Additionally, it has industrial applications as a corrosion inhibitor and in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with the replication of cancer cells by targeting specific enzymes or pathways involved in cell division .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride include other triazole derivatives such as 1,2,4-triazole and its substituted analogs. These compounds share the triazole ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
59944-35-3 |
|---|---|
Molekularformel |
C12H27ClN4 |
Molekulargewicht |
262.82 g/mol |
IUPAC-Name |
3,5-dimethyl-1-octyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C12H26N4.ClH/c1-4-5-6-7-8-9-10-15-12(3)16(13)11(2)14-15;/h12H,4-10,13H2,1-3H3;1H |
InChI-Schlüssel |
DQJXOLBDELZVAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)

![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)







